Puerol A

Descripción general

Descripción

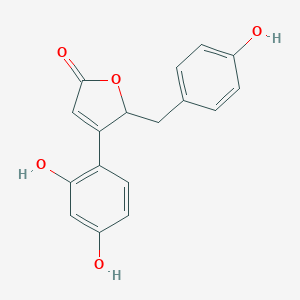

Puerol A is a naturally occurring compound isolated from the plant Amorpha fruticosa. It is known for its potent inhibitory effects on tyrosinase, an enzyme involved in melanin production. The compound has a but-2-enolide structure, which is unique among tyrosinase inhibitors .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Puerol A can be synthesized through a series of organic reactions involving the but-2-enolide structure. The specific synthetic routes and reaction conditions are not widely documented, but the compound can be isolated from the plant Amorpha fruticosa using high-performance liquid chromatography (HPLC) analysis .

Industrial Production Methods: Industrial production of this compound involves the extraction and purification from Amorpha fruticosa. The process includes solvent extraction, followed by purification using chromatographic techniques such as HPLC .

Análisis De Reacciones Químicas

Isolation and Structural Characteristics

Puerol A (referred to as 1 ) is obtained as a yellow powder with the molecular formula C17H14O5, which was established through high-resolution electrospray ionization mass spectrometry (HRESIMS) . The but-2-enolide functionality is confirmed by α,β-unsaturated carbonyl C1 and α−position H2, showing heteronuclear multiple bond correlations (HMBC) with C3 and oxygenated carbon C4 .

Spectroscopic data:

Tyrosinase Inhibition

This compound demonstrates potent inhibition against both monophenolase and diphenolase activities of tyrosinase .

This compound functions as a reversible, competitive, and simple slow-binding inhibitor . The kinetic parameters are:

Dose-dependent inhibition is confirmed via high-performance liquid chromatography (HPLC) analysis using N-acetyl-l-tyrosine as a substrate, with complete inhibition at 20 μM .

Kinetic Studies

Lineweaver-Burk and Dixon plots indicate that this compound inhibits the monophenolase activity of tyrosinase competitively . The Lineweaver-Burk plots show a common intercept on the y-axis with a Vmax of 5.90 OD/min, with increasing concentrations of this compound . The Ki value is determined to be 0.87 μM via the Dixon plot . Kinetic plots also indicate a competitive inhibition mode for diphenolase, with a Vmax of 33.90 OD/min and a Ki value of 1.95 μM .

Slow-Binding Characteristics

Pre-incubation experiments reveal a progressive loss in residual enzyme activity over time, indicating that this compound binds tightly to the enzyme . Both the initial velocity (vi) and steady-state rate (vss) are reduced with increasing concentrations of this compound, confirming its slow-binding nature .

Anti-Pigmentation Effect

This compound exhibits an anti-pigmentation effect on the B16 melanoma cell assay, with an IC50 of 11.4 μM .

Aplicaciones Científicas De Investigación

Puerol A has several scientific research applications, including:

Mecanismo De Acción

Puerol A exerts its effects by inhibiting the activity of tyrosinase, a type-3 metalloenzyme involved in melanin production. The compound acts as a reversible, competitive, simple slow-binding inhibitor. It forms a tight complex with the enzyme, reducing its activity and subsequently decreasing melanin content in cells .

Comparación Con Compuestos Similares

Puerol B: Another compound isolated from Amorpha fruticosa with similar inhibitory effects on tyrosinase.

Pueroside A and Pueroside B: Compounds with related structures and biological activities.

Uniqueness of Puerol A: this compound is unique due to its but-2-enolide structure, which has not been previously reported as a tyrosinase inhibitor. Its potent inhibitory effects and high binding affinity to tyrosinase make it a valuable compound for research and potential therapeutic applications .

Actividad Biológica

Puerol A is a naturally occurring compound derived from the roots of Pueraria lobata , commonly known as kudzu. This compound has garnered attention in recent years due to its diverse biological activities, which include antioxidant , anti-inflammatory , anti-tumor , and antimicrobial properties. This article synthesizes current research findings on the biological activity of this compound, providing insights into its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Biological Activities

This compound exhibits a range of biological activities that can be categorized as follows:

- Antioxidant Activity : this compound has been shown to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

- Anti-inflammatory Activity : Research indicates that this compound can inhibit pro-inflammatory cytokines and enzymes, such as COX-2, contributing to its anti-inflammatory effects. This activity may be beneficial in treating conditions like arthritis and other inflammatory diseases.

- Anti-tumor Activity : this compound has demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. Its mechanism involves inducing apoptosis and inhibiting cell proliferation.

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against a range of pathogens, including bacteria and fungi.

Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that this compound exhibited significant free radical scavenging activity, with an IC50 value comparable to well-known antioxidants like vitamin C .

Anti-inflammatory Mechanisms

In vitro experiments demonstrated that this compound effectively reduced the production of inflammatory mediators in macrophages stimulated by lipopolysaccharides (LPS). The compound inhibited the expression of TNF-α and IL-6, suggesting its potential use in managing inflammatory diseases .

Anti-tumor Efficacy

This compound's anti-cancer properties were tested on several human cancer cell lines. In one study, it was found to induce apoptosis in MCF-7 (breast cancer) and A549 (lung cancer) cells through the activation of caspase pathways. The compound also inhibited the migration and invasion of these cancer cells, indicating its potential as a therapeutic agent .

Antimicrobial Properties

Research on the antimicrobial activity of this compound revealed its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various bacterial strains, showing promising results that warrant further investigation into its application as a natural preservative or therapeutic agent .

Case Studies

-

Case Study on Anti-inflammatory Effects :

- Objective : To evaluate the anti-inflammatory effects of this compound in a murine model of arthritis.

- Findings : Mice treated with this compound showed reduced swelling and joint destruction compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated joints .

- Case Study on Cytotoxicity :

Comparative Analysis Table

| Biological Activity | Mechanism of Action | Key Findings |

|---|---|---|

| Antioxidant | Free radical scavenging | IC50 comparable to vitamin C |

| Anti-inflammatory | Inhibition of cytokine production | Reduced TNF-α and IL-6 levels |

| Anti-tumor | Induction of apoptosis | Significant cytotoxicity in MCF-7 and A549 |

| Antimicrobial | Inhibition of bacterial growth | Effective against Gram-positive/negative bacteria |

Propiedades

IUPAC Name |

3-(2,4-dihydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c18-11-3-1-10(2-4-11)7-16-14(9-17(21)22-16)13-6-5-12(19)8-15(13)20/h1-6,8-9,16,18-20H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYXZYYUMEUUTRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2C(=CC(=O)O2)C3=C(C=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.